molecular formula C20H24FNO4 B11218310 Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11218310
M. Wt: 361.4 g/mol
InChI Key: DBEMLXBHYMDZPG-UHFFFAOYSA-N
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Description

Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers. This compound features a fluorophenyl group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can modify the dihydropyridine ring, potentially leading to different pharmacologically active compounds.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Modified dihydropyridine compounds.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential effects on calcium channels and other biological targets.

    Medicine: Investigated for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The fluorophenyl group may enhance its binding affinity and selectivity for specific calcium channel subtypes.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: Known for its long-acting effects in treating hypertension.

    Felodipine: Used for its vasodilatory properties.

Uniqueness: Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may provide advantages in terms of potency, selectivity, and metabolic stability compared to other dihydropyridines.

Properties

Molecular Formula

C20H24FNO4

Molecular Weight

361.4 g/mol

IUPAC Name

diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24FNO4/c1-6-25-19(23)16-12(3)22(5)13(4)17(20(24)26-7-2)18(16)14-9-8-10-15(21)11-14/h8-11,18H,6-7H2,1-5H3

InChI Key

DBEMLXBHYMDZPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)F)C(=O)OCC)C)C)C

Origin of Product

United States

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